molecular formula C18H17ClN2O3S2 B11998594 Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B11998594
M. Wt: 408.9 g/mol
InChI Key: UAWWECOFTOBYBY-UHFFFAOYSA-N
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Description

Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound with the molecular formula C18H17ClN2O3S2 This compound is notable for its unique structure, which includes a chlorobenzoyl group, a carbothioyl group, and a cyclopenta[B]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Cyclopenta[B]thiophene Ring: The initial step involves the construction of the cyclopenta[B]thiophene ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction, where the cyclopenta[B]thiophene intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Carbothioyl Group: The carbothioyl group is incorporated through a thiolation reaction, typically using thiourea or a similar reagent.

    Esterification: The final step involves esterification to form the ethyl ester, which can be achieved by reacting the intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors where the compound can bind and modulate their activity. The presence of the chlorobenzoyl and carbothioyl groups suggests potential interactions with proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate: Lacks the chlorobenzoyl and carbothioyl groups, making it less complex and potentially less active in certain applications.

    Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate: Similar core structure but different substituents, leading to different chemical and biological properties.

Uniqueness

Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17ClN2O3S2

Molecular Weight

408.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H17ClN2O3S2/c1-2-24-17(23)14-11-7-5-9-13(11)26-16(14)21-18(25)20-15(22)10-6-3-4-8-12(10)19/h3-4,6,8H,2,5,7,9H2,1H3,(H2,20,21,22,25)

InChI Key

UAWWECOFTOBYBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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